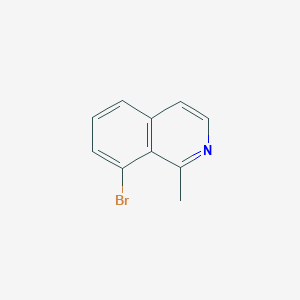

8-Bromo-1-methylisoquinoline

Descripción

Contextual Significance of Isoquinoline (B145761) Derivatives in Contemporary Chemical Sciences

The isoquinoline ring system, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone of modern chemical and pharmaceutical research. wisdomlib.org These compounds are not merely academic curiosities; they form the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.gov In drug discovery, the isoquinoline scaffold is considered a "privileged structure" because of its ability to bind to a wide range of biological targets, leading to diverse therapeutic effects. nih.govresearchgate.net

Consequently, isoquinoline derivatives are integral to the development of pharmaceuticals for treating a wide array of conditions, including cancer, microbial infections, respiratory diseases, and disorders of the nervous system. nih.govresearchgate.net Their applications extend beyond medicine into materials science, where they are used in the synthesis of dyes, pigments, and other functional materials. amerigoscientific.com The inherent chemical properties of the isoquinoline nucleus, such as its aromaticity and the presence of a nitrogen atom, allow for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications. amerigoscientific.com

Overview of the Research Landscape of 8-Bromo-1-methylisoquinoline

This compound is primarily investigated for its role as a key intermediate and building block in organic synthesis. forecastchemicals.com Its molecular architecture is defined by the isoquinoline core, a methyl group at the C1 position, and a bromine atom at the C8 position. This specific arrangement of substituents dictates its reactivity and utility in advanced chemical synthesis.

The bromine atom is a particularly important feature, serving as a versatile functional handle. In synthetic chemistry, halogen atoms like bromine are frequently used in cross-coupling reactions (such as Suzuki or Stille couplings), allowing for the formation of new carbon-carbon bonds. ambeed.com It can also function as a directing or blocking group to influence the regioselectivity of subsequent reactions on the aromatic ring. researchgate.net Research on related isoquinolines demonstrates that halogen substituents are well-tolerated in modern synthetic methods, including metal-catalyzed C-H activation/annulation cascades, which are used to build complex poly-substituted isoquinolines. whiterose.ac.uk

The presence of the 1-methyl group also influences the compound's chemical behavior. Studies on the parent 1-methylisoquinoline (B155361) show that it can participate in unique photochemical rearrangements and can be converted into phosphite (B83602) adducts to facilitate novel C-H alkylation reactions. rsc.org The interplay between the electron-donating methyl group and the electron-withdrawing, yet reactive, bromo-substituent makes this compound a valuable substrate for exploring new synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1312905-33-1 | sigmaaldrich.cnchemscene.com |

| Molecular Formula | C₁₀H₈BrN | forecastchemicals.comchemscene.com |

| Molecular Weight | 222.08 g/mol | chemscene.com |

| Physical Form | Solid | sigmaaldrich.cn |

| Purity | Typically ≥97% | sigmaaldrich.cnchemscene.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | forecastchemicals.com |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

| LogP | 3.30572 | chemscene.com |

Scope and Objectives of Academic Inquiry into the Compound

The primary objective driving academic research into this compound is its application as a strategic precursor for the synthesis of more complex molecular targets. forecastchemicals.combiosynth.com Researchers utilize this compound not as an end-product, but as a starting point to construct novel pharmaceuticals and other functional molecules. The specific substitution pattern is not accidental; it is designed to facilitate multi-step synthetic pathways.

A key academic goal is to exploit the bromine atom at the 8-position. This halogen allows for precise chemical modifications. For example, a common objective is to use the bromo-group as a handle for introducing new functional groups via transition-metal-catalyzed cross-coupling reactions. ambeed.com In a different strategic approach, the bromine can serve as a temporary "blocking group." Research on a related isoquinoline showed that a bromo-substituent could be used to protect one position on the ring while another position was chemically modified (e.g., nitrated); the bromine was then removed in a subsequent step to yield the desired product. researchgate.net This demonstrates a sophisticated use of the compound to achieve high regiochemical control.

Furthermore, the study of this compound contributes to the broader objective of expanding the toolkit of synthetic organic chemistry. By investigating its reactivity under various conditions, chemists can develop and refine new synthetic methods. This includes exploring its participation in reactions like C-H functionalization, nucleophilic aromatic substitution, and the formation of organometallic reagents, thereby pushing the boundaries of what is possible in molecular construction.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJMCLYXTVCWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312905-33-1 | |

| Record name | 8-bromo-1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 1 Methylisoquinoline

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the C8 position of the 8-bromo-1-methylisoquinoline ring serves as a leaving group in nucleophilic substitution reactions. pressbooks.pub This allows for the introduction of various functional groups onto the isoquinoline (B145761) core. The process involves a nucleophile attacking the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. pressbooks.pub The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

A key application of this reactivity is in transition metal-catalyzed cross-coupling reactions. For instance, 8-bromoisoquinoline (B29762) derivatives can react with alkynes in the presence of a suitable catalyst to form alkynylisoquinolines. semanticscholar.org Such reactions are pivotal for constructing more complex molecular architectures. The general scheme for nucleophilic substitution is the displacement of a leaving group (in this case, bromide) by an electron-rich nucleophile. pressbooks.pub

Studies on related halo-aza-aromatic systems have demonstrated that the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes substitution with various nucleophiles like thiourea, hydrazine, and sodium azide (B81097) to yield 4-sulfanyl, hydrazino, and azido (B1232118) derivatives, respectively. mdpi.com While this pertains to a quinolinone system, it highlights the general reactivity pattern of halogens on such heterocyclic frameworks.

The mechanism of these substitutions can vary. SNAr (Nucleophilic Aromatic Substitution) is a common pathway for aryl halides, proceeding through a Meisenheimer complex intermediate. Alternatively, transition-metal catalyzed reactions, such as Suzuki or Sonogashira couplings, proceed via oxidative addition, transmetalation, and reductive elimination cycles.

Reactivity Profile of the Isoquinoline Core

The isoquinoline nucleus is an electron-rich heterocyclic system, making it amenable to a variety of chemical transformations. The nitrogen atom imparts a degree of basicity and can be protonated or alkylated. The electronic nature of the ring system influences its reactivity towards both electrophiles and nucleophiles.

The presence of substituents significantly directs the reactivity. For example, the synthesis of 5-bromoisoquinoline (B27571) is achieved through the bromination of isoquinoline, where careful temperature control is crucial to favor substitution at the 5-position over the 8-position. orgsyn.org This indicates that the electronic and steric environment of the isoquinoline core can be finely tuned.

The isoquinoline scaffold is a versatile building block in the synthesis of pharmacologically active compounds. orgsyn.orgnih.gov Its derivatives can participate in transition-metal catalyzed couplings and Grignard reactions. orgsyn.org The core can also undergo cycloaddition reactions to form more complex polycyclic systems. For instance, pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds can be constructed via [3+2] cycloaddition reactions. nih.gov

Furthermore, the C4 position of the isoquinoline ring can be alkylated under metal-free conditions. This proceeds through a temporary dearomatization strategy, where the isoquinoline reacts with benzoic acid at the C1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile. acs.org

Mechanistic Pathways of Key Transformations

The photochemistry of nitrogen-containing aromatic heterocycles like isoquinoline can lead to complex rearrangements. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state (S1 or T1). baranlab.org This excited state can possess different reactivity compared to the ground state, enabling transformations that are not thermally accessible.

For quinone derivatives, photochemical reactions can induce isomerizations. For example, diaminated 1,4-benzoquinones undergo rapid isomerization when exposed to sunlight, leading to the formation of benzoxazoline derivatives. While not a direct example of this compound, this illustrates the potential for photo-induced rearrangements in related aromatic systems. The mechanism often involves the formation of diradical or zwitterionic intermediates. baranlab.org The presence of a heavy atom like bromine in this compound could influence the photophysical processes, potentially promoting intersystem crossing from the singlet excited state to the triplet state, which has a longer lifetime and different reactivity. baranlab.org

C-H activation is a powerful strategy for the direct functionalization of organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. mt.com In the context of this compound, both the sp² C-H bonds on the aromatic rings and the sp³ C-H bonds of the methyl group are potential sites for activation.

Transition metal catalysis is a cornerstone of C-H activation. nih.gov For the related 8-methylquinoline (B175542) system, the nitrogen atom can act as a directing group, coordinating to a metal center (such as Rh, Pd, or Ru) and guiding the catalyst to activate a specific C-H bond, often at the methyl group. researchgate.netresearchgate.net The mechanism typically involves the formation of a cyclometalated intermediate. nih.gov This intermediate can then react with various coupling partners to form new C-C, C-N, or C-O bonds. researchgate.net

The general mechanisms for C-H activation include:

Oxidative Addition: A low-valent metal center inserts into a C-H bond.

Electrophilic Substitution: A highly electrophilic metal catalyst abstracts a proton.

σ-Bond Metathesis: A concerted process involving a four-centered transition state. mt.com

The direct C-H functionalization of heterocycles is of significant interest for the synthesis of valuable compounds in the pharmaceutical and agrochemical industries. acs.org

The outcome of chemical reactions involving this compound is highly dependent on the choice of catalysts and reagents, which govern both the selectivity (which site reacts) and the yield (how efficiently the reaction proceeds).

In nucleophilic substitution reactions , particularly palladium-catalyzed cross-couplings, the ligand coordinated to the palladium center is crucial. Different phosphine (B1218219) ligands, for example, can modulate the electron density and steric environment around the metal, influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

For C-H activation reactions , the choice of the transition metal catalyst (e.g., Rh, Pd, Ru, Co, Cu) and the directing group are key to achieving regioselectivity. researchgate.net The catalyst determines the mode of C-H bond cleavage, while the directing group, such as the nitrogen atom in the isoquinoline ring, positions the catalyst in proximity to a specific C-H bond. nih.govresearchgate.net In the absence of a catalyst, the selectivity can be poor. For example, in the bromination of isoquinoline, careful control of temperature and the use of sulfuric acid as a solvent are necessary to achieve high regioselectivity for the 5-bromo isomer. orgsyn.org

The following table summarizes the effect of different catalysts on the C-H functionalization of 8-methylquinolines, a closely related substrate:

Hydrogen bonding, while a non-covalent interaction, can play a crucial role in influencing the pathways and outcomes of chemical reactions. The nitrogen atom in the this compound ring is a hydrogen bond acceptor. It can interact with protic solvents, reagents, or catalysts that possess hydrogen bond donor capabilities.

These interactions can affect reaction processes in several ways:

Solvation: Hydrogen bonding with solvent molecules can stabilize reactants, transition states, or intermediates, thereby affecting the reaction rate.

Catalysis: In catalyzed reactions, hydrogen bonding can help to assemble the reactants in the active site of the catalyst, leading to enhanced reactivity and selectivity.

Conformational Control: By forming intramolecular or intermolecular hydrogen bonds, the conformation of the substrate or key intermediates can be locked, which can direct the stereochemical outcome of a reaction.

In crystal engineering, hydrogen bonds are fundamental in directing the assembly of molecules into specific supramolecular structures. For example, in morpholinium bromide, N—H⋯Br hydrogen bonds link the ions into chains. nih.gov While this is a different system, it illustrates the principle of hydrogen bonding involving bromide ions and nitrogen-containing cations. In the context of this compound reactions, a protic species could form a hydrogen bond with the isoquinoline nitrogen, potentially increasing the electrophilicity of the ring system or influencing the orientation of an approaching reagent.

The following table summarizes the types of hydrogen bond interactions observed in purine (B94841) derivatives, which, like isoquinolines, are nitrogen-containing heterocycles:

Advanced Spectroscopic and Analytical Characterization for 8 Bromo 1 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 8-Bromo-1-methylisoquinoline, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum for this compound is expected to reveal distinct signals corresponding to the different hydrogen environments. The methyl group protons (C1-CH₃) would likely appear as a singlet in the upfield region (around 2.5-3.0 ppm). The five aromatic protons on the isoquinoline (B145761) core would produce a more complex set of signals in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom and the bromine substituent.

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the unique electronic environments of the this compound structure. The methyl carbon would be found at the high-field end of the spectrum. The nine carbons of the isoquinoline ring system would appear at lower fields, with carbons bonded to the nitrogen and bromine atoms having characteristic chemical shifts. Quaternary carbons (those without attached hydrogens) would typically show signals of lower intensity.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. researchgate.net Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, techniques like Heteronuclear Single Quantum Coherence (HSQC) can correlate the nitrogen atom to its neighboring protons. researchgate.net The chemical shift of the nitrogen in the isoquinoline ring would be characteristic of a pyridine-type nitrogen, providing valuable electronic structure information.

Interactive Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | -CH₃ | ~2.7 | Singlet |

| ¹H NMR | Aromatic H | ~7.2 - 8.2 | Multiplets, Doublets |

| ¹³C NMR | -CH₃ | ~20 - 25 | Quartet (in ¹H-coupled) |

| ¹³C NMR | Aromatic C | ~120 - 160 | Singlets, Doublets (in ¹H-coupled) |

| ¹⁵N NMR | Ring N | ~-70 to -100 (relative to CH₃NO₂) | Singlet |

Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unambiguously confirming the molecular formula of this compound, which is C₁₀H₈BrN. chemscene.com This technique can measure mass to a very high degree of accuracy (typically to four or five decimal places). nih.gov The experimentally determined exact mass would be compared to the theoretical exact mass (220.98401 Da) to confirm the elemental composition and rule out other potential formulas that might have the same nominal mass. uni.lu A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da (e.g., [M]+ and [M+2]+), which is a definitive signature for a monobrominated compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing nitrogen-containing heterocyclic compounds like this compound. nih.govchemrxiv.org In ESI-MS, the analyte is ionized directly from solution, typically by protonation, to form a pseudomolecular ion such as [M+H]⁺. chemrxiv.org This method is gentle and minimizes fragmentation, making the molecular ion peak easily identifiable. nih.gov The analysis would confirm the molecular weight of the compound.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion / Adduct | Predicted m/z | Notes |

| [M]⁺ | 220.98346 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 222.98141 | Molecular ion with ⁸¹Br |

| [M+H]⁺ | 221.99129 | Protonated molecule uni.lu |

| [M+Na]⁺ | 243.97323 | Sodium adduct uni.lu |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-H stretching from the aliphatic methyl group would appear just below 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would feature characteristic absorptions from the C=C and C=N bond stretching within the isoquinoline aromatic system. Finally, a strong absorption in the fingerprint region, typically below 800 cm⁻¹, would correspond to the C-Br stretching vibration. docbrown.info

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1500 - 1650 | C=C and C=N Stretch | Aromatic Ring |

| 1370 - 1470 | C-H Bend | Methyl Group |

| 500 - 750 | C-Br Stretch | Bromo Group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking of the isoquinoline rings. While no crystal structure for this compound is currently available in public databases, the analysis of related structures, such as 4-Bromo-8-methoxyquinoline, demonstrates the utility of this technique for confirming planarity and observing intermolecular forces in quinoline (B57606) derivatives. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds based on differential partitioning between a stationary phase and a mobile phase. columbia.edu

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to assess the purity of a sample and to determine the optimal solvent system for a larger-scale separation. analyticaltoxicology.comyoutube.com For this compound, a small spot of the sample would be applied to a TLC plate coated with a polar stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber with a less polar mobile phase (eluent). The distance the compound travels up the plate, quantified by the Retention Factor (Rf) value, depends on its polarity. youtube.com By testing various solvent mixtures (e.g., hexane/ethyl acetate), an optimal system can be identified for purification.

Column Chromatography: Column chromatography is the standard method for purifying chemical compounds on a larger scale. columbia.edu The stationary phase, typically silica gel, is packed into a glass column. The crude this compound sample is loaded onto the top of the column, and the eluent (the mobile phase determined by TLC) is passed through the column. The compound moves through the column at a rate determined by its affinity for the stationary versus the mobile phase, allowing for its separation from impurities. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Pharmacological Activities and Medicinal Chemistry Applications of 8 Bromo 1 Methylisoquinoline Derivatives

Comprehensive Biological Activity Profiling of Isoquinoline (B145761) Scaffolds

The versatility of the isoquinoline core allows for chemical modifications that can tune its biological activity, leading to compounds with potential applications across different therapeutic areas. nih.gov Research has demonstrated that these derivatives can interact with various biological targets, leading to a broad spectrum of effects, from combating cancer cells to protecting neurons.

Isoquinoline derivatives have shown significant promise as anticancer and antiproliferative agents. Their mechanisms of action often involve interfering with cellular processes essential for cancer cell growth and survival.

A variety of isoquinoline-based compounds have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For instance, phenylaminoisoquinolinequinones have demonstrated moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov Structure-activity relationship studies revealed that the presence of a phenylamino (B1219803) group at the C-6 position significantly enhances antiproliferative activity. nih.gov However, the introduction of a bromine atom to the quinone nucleus was found to generally decrease this activity, with some exceptions. nih.gov

Similarly, studies on highly brominated quinolines, a related class of compounds, have highlighted the potent anticancer activity of brominated 8-hydroxyquinolines. nih.gov Other research has shown that replacing a bromine atom with an 8-hydroxyquinoline (B1678124) moiety can increase anticancer activity. mdpi.com Pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, such as lamellarins, are known to be potent cytotoxic agents against a wide range of cancer cell lines. rsc.org

| Compound Class | Specific Derivatives/Analogs | Activity/Target | Cancer Cell Lines | Key Findings |

|---|---|---|---|---|

| Phenylaminoisoquinolinequinones | Compounds with p-substituted phenylamino groups at C-6 and C-7 | Antiproliferative | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Insertion of nitrogen substituents induces a remarkable increase in antiproliferative activity, in some cases reaching submicolar IC50 values. nih.gov |

| Tetrahydroisoquinolines | C3 methyl-substituted sulfamate | Antiproliferative | DU-145 (prostate), MCF (breast) | C3 substitution had a profound effect on antiproliferative activity; the methyl-substituted compound was ~10-fold more potent than the non-methylated version. researchgate.net |

| Pyrrolo[2,1-a]isoquinolines | Lamellarins | Cytotoxic | Various cancer cell lines | Frequently cytotoxic; structure-activity relationship depends on hydroxyl group positions. rsc.org |

| Brominated Quinolines | Brominated 8-hydroxyquinolines | Anticancer | HT29 (adenocarcinoma), HeLa (cervical), C6 (glioblastoma) | Demonstrated potent anticancer activity and ability to induce apoptosis. nih.gov |

The isoquinoline framework is a key component of many compounds developed for their antimicrobial and antifungal activities. nih.gov Modifications to the isoquinoline skeleton have led to the discovery of potent agents against a variety of pathogens.

Several novel series of isoquinoline derivatives have been synthesized and shown to possess excellent antifungal activity in vitro. nih.gov For example, certain 3-aryl-isoquinoline derivatives exhibited significant efficacy against plant pathogens such as Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov In one study, compound 9f, a 3-aryl-isoquinoline, showed an inhibition rate of 93.8% against P. piricola at a concentration of 50 mg/L, with an EC50 value (3.651 mg/L) marginally better than the commercial fungicide chlorothalonil. nih.gov Other research efforts have focused on introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, resulting in compounds with high inhibition rates against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net

In addition to antifungal properties, isoquinoline derivatives have been developed as broad-range bactericidal agents. nih.gov Studies on functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that halogenated phenyl- and phenethyl carbamates demonstrated the most remarkable bactericidal activity. nih.gov Interestingly, while many compounds were effective against bacteria, fewer displayed broad antifungal activity, with chlorinated derivatives showing the greatest potency against the fungi tested. nih.gov

| Compound Class | Specific Compound | Fungal Strain | Activity (at 50 mg/L) |

|---|---|---|---|

| 3-Aryl-isoquinoline derivatives | 9f | Alternaria solani | 80.4% inhibition nih.gov |

| Alternaria alternata | 88.2% inhibition nih.gov | ||

| Physalospora piricola | 93.8% inhibition nih.gov | ||

| 3,4-Dihydroisoquinoline derivatives with diphenyl ether fragment | Ic, Ie, Il | Physalospora piricola | ~93.0% inhibition jlu.edu.cnresearchgate.net |

| Ic, Ie, Il | Rhizotonia cerealis | ~93.0% inhibition jlu.edu.cnresearchgate.net | |

| Chlorinated 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Chlorobenzoate and chlorophenylpropanoate esters (10 and 14) | Various fungi | Greatest antifungal activity among tested derivatives. nih.gov |

Isoquinoline alkaloids and their synthetic derivatives have been recognized for their significant anti-inflammatory and antioxidant properties. These effects are crucial for combating oxidative stress, a key factor in numerous diseases, including neurodegenerative disorders. nih.govresearchgate.net

The antioxidant mechanism of isoquinoline alkaloids often involves scavenging free radicals and reducing oxidative damage. nih.gov For example, alkaloid extracts from Glaucium grandiflorum, which are rich in isoquinolines, have demonstrated notable antioxidant capabilities, including DPPH radical scavenging, metal ion chelating, and inhibition of lipid peroxidation. mdpi.com The neuroprotective effects of these compounds are often attributed to their ability to mitigate inflammation and oxidative stress. researchgate.net Synthetic derivatives, including 3-bromo isoquinolines, have also been screened for their potential as anti-inflammatory and antioxidant agents. researchgate.net Furthermore, novel analogs of quinoline (B57606) and isoindoline (B1297411) have shown significant antioxidant activity in free radical scavenging assays (DPPH, ABTS, and superoxide (B77818) anion radicals). mdpi.com

| Compound Source/Class | Antioxidant Assay | Key Findings |

|---|---|---|

| Alkaloid extracts from Glaucium grandiflorum | DPPH radical scavenging, metal ions chelating, lipid peroxidation | Chloroform and methanol (B129727) extracts showed prominent antioxidant activity. mdpi.com |

| Isoquinoline Alkaloids | General anti-oxidative damage | Contributes to neuroprotective effects by reducing oxidative stress. nih.govresearchgate.net |

| Quinoline and Isoindoline Analogs | DPPH, ABTS, superoxide anion radical scavenging | Compound 7d showed significant antioxidant activity with EC50 values of 0.65, 0.52, and 0.93 mM, respectively. mdpi.com |

The potential of isoquinoline alkaloids and their derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of intense research. nih.govresearchgate.net These compounds can exert neuroprotective effects through multiple mechanisms.

Studies have shown that isoquinoline alkaloids can protect neurons by inhibiting inflammation, counteracting oxidative damage, regulating autophagy, and improving mitochondrial dysfunction. nih.govresearchgate.net They may also promote the repair and regeneration of neurons and induce the angiogenesis of endothelial cells, which can help improve cognitive functions affected by neuronal damage. nih.gov Certain isoquinoline alkaloids are being investigated for their anti-amyloid and neuroprotective properties, which are highly relevant for treating Alzheimer's disease. researchgate.net While some isoquinoline derivatives have been studied as potential endogenous neurotoxins in Parkinson's disease, the broader research focus is on the therapeutic and protective potential of this class of compounds. nih.gov

A significant aspect of the pharmacological profile of isoquinoline derivatives is their ability to inhibit various enzymes, which is often the basis for their therapeutic effects, particularly in cancer.

Several classes of isoquinolines have been identified as potent and selective inhibitors of the cyclic AMP-dependent protein kinase (PKA) catalytic subunit. nih.gov A series of 1,3-di-substituted and 1,3,4-tri-substituted isoquinolines were found to be the most effective PKA inhibitors, with IC50 values in the nanomolar range (30-50 nM), acting competitively with respect to ATP. nih.gov

The pyrrolo[2,1-a]isoquinoline alkaloid lamellarin D has been identified as a poison of the Topoisomerase I (Topo-I) enzyme, a mechanism shared by some clinical anticancer drugs. rsc.org Furthermore, lamellarins and their synthetic analogs have been shown to inhibit a range of protein kinases relevant to cancer and neurodegenerative diseases, including CDK1/cyclin B, GSK-3α/β, and PIM1, with varying degrees of potency and selectivity. rsc.org The benzophenanthridine isoquinoline alkaloid sanguinarine (B192314) is another example, acting as a potent inhibitor of PKA. researcher.life

| Compound Class | Specific Compound/Analog | Target Enzyme | Activity (IC50) |

|---|---|---|---|

| 1,3-Disubstituted Isoquinolines | A1, A2, A3, A4, A5 | Protein Kinase A (PKA) | 30-50 nM nih.gov |

| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | Lamellarin D | Topoisomerase I | Acts as a Topo-I poison. rsc.org |

| (aS) isomer (37) | GSK-3α/β, PIM1, DYRK1A | 0.22–0.44 μM rsc.org | |

| Benzophenanthridine Isoquinolines | Sanguinarine | Protein Kinase A (PKA) | 6 μM researcher.life |

| Aporphine Isoquinolines | Apomorphine | PKA, MLCK, PKC | 1 μM, 11 μM, 8 μM, respectively researcher.life |

Beyond the activities already described, the structural diversity of isoquinoline derivatives has led to their investigation for a wide range of other therapeutic applications.

Antidepressant: Tetrahydroisoquinoline (TIQ) and its derivatives have demonstrated significant antidepressant-like effects in animal models. nih.gov Studies using the forced swim test (FST) and tail suspension test (TST) showed that TIQ and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) decreased immobility time, an indicator of antidepressant activity. nih.gov The mechanism is believed to involve the activation of noradrenaline and serotonin (B10506) systems. nih.gov Notably, research into 8-phenyl tetrahydroisoquinoline analogs, synthesized from 8-bromotetrahydroisoquinoline, has identified compounds with significant antidepressant activity. researchgate.net

Antiepileptic: Several isoquinoline derivatives have been found to possess potent anticonvulsant effects in various animal models of epilepsy. nih.gov For example, two series of 3,4-dihydroisoquinolin derivatives were evaluated, with one compound, 9a, showing significant activity in the maximal electroshock (MES) test with an ED50 value of 63.31 mg/kg. nih.gov

Antidiabetic: The isoquinoline alkaloid berberine (B55584) is well-known for its strong antidiabetic effects and its impact on glucose homeostasis. nih.gov Synthetic quinoline and isoquinoline derivatives have also been reported to possess antidiabetic properties, with some acting as inhibitors of enzymes like α-glycosidase and α-amylase. mdpi.comresearchgate.netresearchgate.net

Antimalarial: The isoquinoline scaffold is present in compounds that have been reported to possess antimalarial activity, contributing to the broad therapeutic profile of this chemical family. nih.govresearchgate.netmdpi.com

| Therapeutic Area | Compound Class/Derivative | Model/Test | Key Findings |

|---|---|---|---|

| Antidepressant | 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1MeTIQ | Forced Swim Test (FST), Tail Suspension Test (TST) in mice | Significantly decreased immobility time, comparable to imipramine. nih.gov |

| 8-Phenyl-THIQ analogs | FST and TST | Compounds 1e and 1j exhibited significant antidepressant activity. researchgate.net | |

| Antiepileptic | 9-(exyloxy)-5,6-dihydro- jlu.edu.cnresearchgate.netnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (9a) | Maximal Electroshock (MES) test | Showed significant anticonvulsant activity with an ED50 of 63.31 mg/kg. nih.gov |

| Antidiabetic | Berberine (isoquinoline alkaloid) | Human and rat studies | Exhibits strong antidiabetic effects and impacts glucose homeostasis. nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of isoquinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific parts of a molecule contribute to its pharmacological effects, guiding the design of more potent and selective compounds.

Influence of Substituent Position on Pharmacological Profiles (e.g., C-4, C-8 Bromination)

The position of substituents on the isoquinoline ring system dramatically influences the molecule's interaction with biological targets. The placement of a halogen, such as bromine, can alter the compound's electronic distribution, lipophilicity, and steric profile, thereby modulating its pharmacological activity.

While direct comparative studies between C-4 and C-8 bromination on 1-methylisoquinoline (B155361) are not extensively detailed in the available literature, broader research on substituted isoquinolines and related heterocycles underscores the importance of substituent placement. For instance, in the complex marine alkaloid fascaplysin, moving a bromine atom from the C-8 to the C-9 position resulted in a significant decrease in cytotoxic effects on cancer cells. mdpi.com Similarly, studies on quinolinone-based compounds have shown that bromine substitution can considerably increase antitubercular activity compared to methyl groups, an effect attributed to the electron-withdrawing nature and volume of the halogen. nih.gov

Research into tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis utilized 8-bromoisoquinoline (B29762) derivatives as key synthetic precursors. nih.gov In these studies, the 8-position was substituted with groups like N-methylpiperazine, while further modifications at other positions were explored to optimize activity, suggesting the C-8 position is a critical anchor point for target binding. nih.gov Furthermore, the synthesis of 4-amino-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which exhibit antitumor activity, originates from 4-bromo-1-methylisoquinoline (B35474), highlighting the utility of a C-4 bromo substituent as a synthetic handle for introducing pharmacologically important groups. researchgate.net

These examples collectively indicate that the location of the bromine atom is a key determinant of the ultimate biological profile, whether it acts as an activity-enhancing group itself or serves as a strategic point for further chemical modification.

Table 1: Influence of Substituent Position on the Biological Activity of Isoquinoline and Related Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Scaffold | Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Fascaplysin (Isoquinoline Alkaloid) | C-8 vs. C-9 | Bromine | Moving Br from C-8 to C-9 significantly decreased cytotoxic activity. | mdpi.com |

| Tetrahydroisoquinoline | C-8 | N-methylpiperazine | Preferred substituent for antitubercular activity. | nih.gov |

| Tetrahydroisoquinoline | C-8 | Bulky alkyl group | Increased affinity for apamin (B550111) sensitive binding sites. | researchgate.net |

| Isoquinoline | C-4 | Amino (from Bromo) | Precursor for derivatives with antitumor activity against L1210 leukemia. | researchgate.net |

| Quinolinone | C-6, C-8 | Cl, Br | Increased antitubercular activity compared to methyl groups. | nih.gov |

Impact of Functional Group Modifications on Bioactivity and Pharmacokinetics (e.g., Carbonyl Chloride Derivatization)

Modifying a lead compound with various functional groups is a fundamental strategy in medicinal chemistry to enhance bioactivity and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). pageplace.de Highly reactive functional groups, such as carbonyl chlorides, serve as valuable intermediates for creating a diverse library of derivatives.

While specific studies on the carbonyl chloride derivatization of 8-bromo-1-methylisoquinoline are not detailed, the synthesis of the related compound, 8-bromoquinoline-2-carbonyl chloride, is known. nih.gov Such compounds are typically not therapeutic agents themselves but are reactive handles used to synthesize amides, esters, and other analogues. This approach allows for systematic exploration of the chemical space around the core scaffold.

For example, reacting a core structure with a carbonyl chloride derivative, such as acryloyl chloride, has been used to synthesize functionalized tetrahydroisoquinoline derivatives via domino reactions. nih.gov Each new functional group introduced can profoundly impact the molecule's properties:

Bioactivity: Amide or ester groups can form new hydrogen bonds or other interactions with a biological target, potentially increasing binding affinity and potency.

Pharmacokinetics: Modifications can alter key physicochemical properties like lipophilicity (LogP) and polar surface area (TPSA). Increasing polarity can enhance aqueous solubility but may decrease cell membrane permeability, whereas increasing lipophilicity can improve permeability but might lead to higher metabolic clearance or off-target effects. pageplace.de

This strategy of functional group modification enables the fine-tuning of a molecule's profile, balancing the need for potent biological activity with the drug-like properties required for a successful therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to formulate equations that correlate the chemical structure of compounds with their biological activity. nih.gov These models help in understanding the structural requirements for activity and in predicting the potency of newly designed molecules before their synthesis. nih.govnih.gov

For isoquinoline derivatives, several QSAR studies have been successfully conducted. A 3D-QSAR study on a series of pyrimido-isoquinolin-quinone compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA) employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The resulting models demonstrated that the antibacterial activity was dependent on the steric, electrostatic, and hydrogen-bond acceptor properties of the compounds. nih.gov The robustness of these models was confirmed by high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²) values. nih.gov

Another QSAR study on isoquinoline derivatives as inhibitors of the AKR1C3 enzyme, which is implicated in prostate cancer, also yielded a statistically significant model. japsonline.com In the context of quinolinone-based antitubercular agents, QSAR models suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. nih.gov These descriptors provide quantitative insight into how the size, shape, and electronic nature of substituents on the heterocyclic core influence the interaction with the target enzyme or receptor.

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Pyrimido-Isoquinolin-Quinone Derivatives This table is interactive and can be sorted by clicking on the headers.

| Model | No. of Components (N) | Cross-validated q² | Non-cross-validated r² | Key Contributing Fields | Reference |

|---|---|---|---|---|---|

| CoMFA | 5 | 0.660 | 0.938 | Steric (100%) | nih.gov |

| CoMSIA | 5 | 0.596 | 0.895 | Steric (26.9%), Electrostatic (50.4%), H-bond Acceptor (22.7%) | nih.gov |

Applications in Drug Discovery and Development

This compound and its analogues are valuable scaffolds in the quest for new medicines, serving both as potential lead compounds and as versatile building blocks for more complex pharmaceuticals.

Identification as Potential Lead Compounds for Therapeutic Agents

A lead compound is a chemical starting point for drug discovery that exhibits a desired biological activity. nih.gov The isoquinoline scaffold is a "privileged structure" frequently found in marketed drugs and compounds in clinical trials for a wide range of diseases. nih.gov

Brominated isoquinoline derivatives have been identified as promising lead molecules in several therapeutic areas. A recent study proposed that 3-bromo isoquinoline derivatives are noteworthy lead molecules for the discovery of potent analgesic and anti-inflammatory agents. jptcp.com In the field of oncology, derivatives of the related 8-hydroxyquinoline scaffold have shown significant cytotoxicity against various human cancer cell lines. nih.gov For example, 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane was identified as a potential lead for developing new leishmanicidal drugs. nih.gov The presence of the bromine atom on the this compound core provides a foundation that medicinal chemists can build upon to develop targeted and effective therapeutic agents.

Role as Building Blocks for Pharmaceutical Compounds

Perhaps the most immediate and widespread application of this compound is its use as a versatile chemical building block. allgreenchems.com Its structure contains multiple reaction sites that allow for the strategic synthesis of more elaborate molecules. The bromine atom at the C-8 position is particularly useful as it can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds.

Patents have described 8-bromoisoquinoline derivatives as key intermediates in the synthesis of pharmaceutical compounds. google.com For instance, 8-bromoisoquinoline is used as a starting material to produce 4-aminoisoquinoline-8-methyl formate, an important intermediate for compounds being investigated for the treatment of senile dementia and schizophrenia. google.com Similarly, 4-bromo-1-methylisoquinoline has been used as the precursor for a series of thiosemicarbazones with demonstrated antineoplastic activity. researchgate.net The commercial availability of this compound as a "building block" from various chemical suppliers further attests to its importance and utility in synthetic and medicinal chemistry. frontierspecialtychemicals.comchemscene.comfluorochem.co.uk

Chemical Screening and High-Throughput Assays for Drug Candidates

The discovery of novel drug candidates from large chemical libraries is heavily reliant on high-throughput screening (HTS). photobiology.info This process involves the rapid, automated testing of tens of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a specific biological target. mdpi.com HTS is a cornerstone of modern drug discovery, enabling the efficient identification of starting points for therapeutic development. mdpi.com However, a significant challenge in HTS is the prevalence of non-specific or "promiscuous" inhibitors, which can act on multiple unrelated targets and lead to false-positive results. photobiology.infoappchemical.com Therefore, initial hits must undergo rigorous validation through secondary and orthogonal assays to confirm their specific activity. plos.org

In the context of isoquinoline derivatives, chemical screening has been employed to identify compounds with potential therapeutic value. A notable example involved the screening of a library of 11 synthesized isoquinoline derivatives for anticancer activity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay. nih.gov This cell-based assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of chemical compounds. The screening was conducted against HeLa (human cervical cancer) and HEK-293T (human embryonic kidney) cell lines to identify compounds that could serve as potential anticancer agents. nih.gov From this screen, a lead compound, designated "Compound 2," was identified for further development. nih.gov

Table 1: Example of a Cytotoxicity Screen for Isoquinoline Derivatives

| Parameter | Description |

| Compound Library | 11 synthesized isoquinoline derivatives and α-methylene-γ-butyrolactones. nih.gov |

| Assay Type | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay. nih.gov |

| Cell Lines Used | HeLa (Human Cervical Cancer), HEK-293T (Human Embryonic Kidney). nih.gov |

| Screening Outcome | Identification of a lead compound ("Compound 2") as a potential anticancer agent. nih.gov |

Targeted Drug Delivery Systems and Nanoparticle Conjugation

While a compound may show promise in initial screens, its therapeutic potential can be limited by factors such as poor solubility or lack of specificity for diseased tissues, leading to off-target effects. nih.govcymitquimica.com Targeted drug delivery systems (DDSs) are designed to overcome these limitations by ensuring that a therapeutic agent is delivered specifically to its site of action, thereby increasing efficacy and reducing systemic toxicity. cymitquimica.comwikipedia.org This can be achieved through passive targeting, which leverages the tendency of nanoparticles to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect, or active targeting, which involves conjugating the drug carrier to ligands that bind to receptors overexpressed on target cells. wikipedia.org

Nanoparticles, such as liposomes, serve as versatile carriers for these systems. nih.gov Liposomes can encapsulate drugs, and their surfaces can be modified to improve performance. For instance, coating liposomes with polyethylene (B3416737) glycol (PEG) can extend their circulation time in the bloodstream. nih.gov For active targeting, specific ligands can be attached to the liposome (B1194612) surface.

A practical application of this strategy has been demonstrated with an isoquinoline derivative identified as a potential anticancer agent ("Compound 2"). nih.gov To enhance its therapeutic index, this compound was incorporated into transferrin-conjugated liposomes. The transferrin receptor is frequently overexpressed on the surface of various tumor cells, making transferrin an excellent ligand for targeted delivery. nih.gov This formulation, termed Tf-LP-Compound 2, was designed to address the poor solubility of the parent compound and facilitate its selective uptake into tumor cells through receptor-mediated endocytosis. nih.gov Studies showed that the transferrin-conjugated liposomal formulation had superior antitumor activity compared to the free drug, demonstrating the potential of targeted delivery to enhance the efficacy of isoquinoline-based drug candidates. nih.gov

Table 2: Components of a Targeted Liposomal Delivery System for an Isoquinoline Derivative

| Component | Function | Reference |

| Isoquinoline Derivative | The active pharmaceutical ingredient (API) with anticancer activity. | nih.gov |

| Liposome (LP) | A lipid-based nanoparticle that encapsulates the drug, improving solubility. | nih.gov |

| Polyethylene Glycol (PEG) | A polymer coating on the liposome surface to extend circulation half-life. | nih.gov |

| Transferrin (Tf) | A targeting ligand conjugated to the liposome that binds to transferrin receptors overexpressed on tumor cells, facilitating selective uptake. | nih.gov |

Photopharmacology and Light-Responsive Compound Design

Photopharmacology is an emerging field that utilizes light to control the activity of a drug with high spatiotemporal precision. rsc.org This approach involves designing molecules that are inactive in the dark but can be "switched on" by a specific wavelength of light at the desired site of action. rsc.orgacs.org This strategy offers the potential to minimize off-target effects and control drug activity dynamically. rsc.org The core principle involves incorporating a photoswitchable or photolabile group into the drug's structure. rsc.orgnih.gov Upon irradiation, this group undergoes a photochemical reaction—such as isomerization or cleavage—that activates the drug. rsc.orgnih.gov

While research specifically on this compound in photopharmacology is limited, the related quinoline and isoquinoline scaffolds have been explored for light-responsive applications. For example, a quinoline-based phototrigger has been used in a nano drug delivery system where it facilitated the release of an anticancer drug upon one- or two-photon excitation. mdpi.com In other research, certain isoquinoline alkaloids have been investigated as photosensitizers for the production of singlet oxygen, a reactive species used in photodynamic therapy to kill cancer cells. nih.gov Furthermore, visible light has been used to mediate chemical reactions on the isoquinoline ring itself, demonstrating the photochemical reactivity of the scaffold. nih.gov These studies highlight the potential for designing this compound derivatives that could be activated by light, either to release a therapeutic payload or to become an active inhibitor of a biological target. mdpi.comresearchgate.net

Table 3: Principles and Examples of Photopharmacology with Related Scaffolds

| Concept | Mechanism | Example with Related Scaffold | Reference |

| Photo-triggered Drug Release | A photolabile linker is cleaved by light, releasing the active drug from a carrier. | A quinoline-based phototrigger was used to release an anticancer drug from fluorescent carbon dots upon light exposure. | mdpi.com |

| Photosensitization | A molecule absorbs light and transfers the energy to molecular oxygen, creating reactive oxygen species (ROS) that induce cell death. | Oxoisoaporphine isoquinoline alkaloids were shown to act as efficient photosensitizers for singlet oxygen production. | nih.gov |

| Photochemical Activation | A molecule is chemically altered by light to become a biologically active agent. | A photoresponsive small molecule was designed to undergo a ring-opening reaction with visible light, transforming it into an active protein kinase C inhibitor. | researchgate.netnih.gov |

Dual Kinase Inhibition Strategies

The complexity of diseases like cancer, which often involve the dysregulation of multiple signaling pathways, has driven the development of multi-targeted drugs. nih.govnih.gov Rather than inhibiting a single target, dual or multi-kinase inhibitors are designed to block the activity of several key kinases simultaneously. This polypharmacological approach can lead to improved therapeutic efficacy and may help overcome drug resistance mechanisms that arise from pathway redundancy. nih.gov

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry and has been used as a foundation for designing numerous kinase inhibitors. cymitquimica.com Research into isoquinoline derivatives has identified compounds with inhibitory activity against various kinases. For instance, a study on pyrazolo[3,4-g]isoquinolines explored their kinase inhibitory profiles. researchgate.net In that series, it was noted that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase, indicating that substitution at this position is critical for target selectivity and potency. researchgate.net Another series of isoquinoline derivatives, phenylaminoimidazoisoquinolin-9-ones, were developed as potent inhibitors of the tyrosine kinase p56lck, which is crucial for T-cell activation.

The development of dual inhibitors often involves rational design based on the structural similarities and differences between the ATP-binding sites of various kinases. By modifying the core scaffold and its substituents, medicinal chemists can fine-tune the selectivity profile of a compound to achieve potent inhibition of two or more desired targets. Given the demonstrated utility of the isoquinoline core in creating potent kinase inhibitors, derivatives of this compound represent a promising starting point for the design of novel dual kinase inhibitors.

Table 4: Examples of Kinases Targeted by Isoquinoline and Related Derivatives

| Kinase Target(s) | Compound Scaffold | Therapeutic Area | Reference |

| Haspin, CLK1, DYRK1A, CDK9 | Pyrazolo[3,4-g]isoquinoline | Cancer, Neurodegenerative Disorders | researchgate.net |

| p56lck (Lck) | Phenylaminoimidazoisoquinolin-9-one | Autoimmune Disease | |

| FLT3, AURKA (dual) | Quinazoline | Cancer (Acute Myeloid Leukemia) | nih.gov |

| EGFR | Quinazoline | Cancer |

Computational and Theoretical Studies on 8 Bromo 1 Methylisoquinoline

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Bromo-1-methylisoquinoline at the atomic level. These ab initio methods, which are based on the principles of quantum mechanics, can predict a variety of molecular characteristics without the need for empirical data.

Researchers would typically employ methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine the optimized molecular geometry of this compound. These calculations would reveal precise bond lengths, bond angles, and dihedral angles. Furthermore, quantum mechanical calculations are used to determine electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Other properties that can be calculated include the dipole moment, which provides insight into the molecule's polarity, and vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

Table 1: Hypothetical Molecular Properties of this compound from Quantum Mechanical Calculations

| Property | Predicted Value | Method |

| Optimized Energy | [Value] kcal/mol | DFT/B3LYP |

| Dipole Moment | [Value] Debye | DFT/B3LYP |

| HOMO Energy | [Value] eV | DFT/B3LYP |

| LUMO Energy | [Value] eV | DFT/B3LYP |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP |

Note: The values in this table are hypothetical and would need to be determined by actual quantum mechanical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

This process involves computationally placing the this compound molecule (the ligand) into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

By screening this compound against a library of known protein structures, researchers could identify potential therapeutic targets, such as enzymes or receptors, that the compound might modulate.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity | [Value] kcal/mol |

| Interacting Residues | [List of Amino Acid Residues] |

| Types of Interactions | [e.g., Hydrogen bonds, Hydrophobic] |

Note: This table represents a potential output from a molecular docking study and is for illustrative purposes only.

Conformational Analysis and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility would be the rotation of the methyl group at the 1-position.

Predictive Modeling for Bioactivity and Reactivity

Predictive modeling in chemistry utilizes computational models to forecast the biological activity and chemical reactivity of molecules. For this compound, these models could be employed to predict its potential as a drug candidate or to anticipate its behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are a common approach where statistical relationships are established between the structural or physicochemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors for this compound, such as its size, shape, and electronic properties, its potential bioactivity could be predicted based on existing QSAR models for related compounds.

Similarly, predictive models can be used to assess the reactivity of this compound. For instance, models can predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is valuable for understanding its metabolic fate in biological systems and for designing synthetic pathways.

Advanced Applications Beyond Traditional Medicinal Chemistry

Functional Materials Development

There is no available research detailing the development of functional materials using 8-Bromo-1-methylisoquinoline.

Electronic Properties and Devices

No studies were found that characterize the electronic properties (e.g., HOMO/LUMO levels, charge carrier mobility) of this compound or its incorporation into electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Optical Properties and Sensing

The specific optical properties, such as absorption and emission spectra, quantum yield, and solvatochromic behavior of this compound, are not documented. Consequently, its application in optical sensing or as a chromophore in advanced materials has not been reported.

Photophysical Studies and Fluorescent Probes

There is no published research on the photophysical characteristics of this compound. While the isoquinoline (B145761) scaffold is a component of many fluorescent probes, the specific utility of the 8-bromo-1-methyl substituted variant as a fluorescent probe for bioimaging or chemical sensing remains unexplored in the current body of scientific literature.

Future Research Directions and Emerging Trends for 8 Bromo 1 Methylisoquinoline

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of functionalized isoquinolines is a cornerstone of medicinal and materials chemistry. nih.gov While traditional methods for preparing isoquinoline (B145761) frameworks are well-established, they often involve harsh conditions and generate significant waste. rsc.org The future of synthesizing 8-bromo-1-methylisoquinoline and its derivatives lies in the adoption of greener and more efficient methodologies.

Current research is focused on several key areas to improve synthetic efficiency and sustainability:

Transition-Metal Catalysis: Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions, such as C-H activation/annulation and alkyne annulations. rsc.org These methods offer an atom-economical route to construct the isoquinoline core and introduce functional groups. rsc.org Future work will likely focus on developing novel catalysts that are more active, selective, and reusable for the synthesis of specifically substituted isoquinolines like this compound.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis. rsc.org These techniques can enable reactions under mild conditions, often avoiding the need for harsh reagents and high temperatures. rsc.org The application of photoredox catalysis to the synthesis of isoquinoline derivatives is an active area of research that could lead to more sustainable pathways. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. nih.gov Exploring microwave-assisted protocols for the key steps in the synthesis of this compound could significantly reduce reaction times and energy consumption. organic-chemistry.org

Sustainable Solvents and Reagents: A major push in green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. rsc.org Future synthetic routes for this compound will likely incorporate the use of greener solvents and reagents, minimizing the environmental impact of its production. rsc.org

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Transition-Metal Catalysis | High efficiency, atom economy, functional group tolerance | Direct C-H functionalization to introduce the bromo and methyl groups or further derivatization. |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Enabling novel bond formations and functionalizations under environmentally friendly conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Acceleration of key cyclization or substitution steps in the synthetic sequence. |

| Green Solvents/Reagents | Reduced environmental impact, improved safety | Development of a fully sustainable synthetic route from starting materials to the final product. |

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, future research will likely focus on elucidating the mechanisms of reactions involving its key functional groups.

The bromine atom at the 8-position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org Future mechanistic studies, potentially employing real-time monitoring techniques, could provide a deeper understanding of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. ubc.ca Such insights are invaluable for optimizing reaction conditions and expanding the scope of these powerful C-C bond-forming reactions. ubc.cacolab.ws

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in these mechanistic investigations. smu.edu By modeling reaction pathways and transition states, computational studies can provide detailed insights that are often difficult to obtain through experimental methods alone. rsc.org This approach can be used to predict the reactivity of this compound in various reactions and to guide the development of new synthetic methodologies.

Advanced Pharmacological Profiling and Target Identification

Isoquinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgamerigoscientific.com The this compound scaffold holds significant promise for the development of new therapeutic agents. nih.gov Future research will involve a comprehensive pharmacological profiling of this compound and its derivatives to identify and validate their therapeutic potential.

A key challenge in drug discovery is the identification of the biological targets of bioactive compounds. nih.gov Modern approaches to target identification include affinity-based methods and computational predictions. frontiersin.orgrsc.orgrsc.orgsemanticscholar.org For derivatives of this compound that show promising biological activity, future work will focus on identifying their specific molecular targets within the cell. This knowledge is essential for understanding their mechanism of action and for the rational design of more potent and selective drugs. nih.gov

Development of Highly Selective and Potent Therapeutic Agents

Building on the foundation of pharmacological profiling and target identification, a major future direction will be the rational design and synthesis of highly selective and potent therapeutic agents based on the this compound scaffold. Structure-activity relationship (SAR) studies will be crucial in this endeavor, providing insights into how modifications to the chemical structure affect biological activity. nih.govdntb.gov.ua

The bromine atom at the 8-position serves as a convenient handle for introducing a wide variety of substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize interactions with the biological target. The methyl group at the 1-position also influences the compound's steric and electronic properties, which can be fine-tuned to enhance potency and selectivity. researchgate.net

The ultimate goal is to develop drug candidates with improved efficacy and reduced side effects for the treatment of various diseases, including cancer and infectious diseases. semanticscholar.orgnih.gov

Integration of Computational Design with Experimental Validation

The synergy between computational design and experimental validation is revolutionizing drug discovery and materials science. citedrive.com For this compound, this integrated approach will be instrumental in accelerating the discovery of new bioactive molecules and functional materials.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of virtual libraries of this compound derivatives. mdpi.commdpi.com This allows researchers to prioritize the synthesis and testing of the most promising compounds, saving time and resources. mdpi.com For instance, in silico analysis can help in designing novel isoquinoline derivatives as potential enzyme inhibitors. researchgate.net

The designed compounds are then synthesized and their properties are evaluated experimentally. This feedback loop between computational prediction and experimental validation is a powerful strategy for the iterative optimization of molecular properties. citedrive.com

Expansion into Materials Science and Optoelectronic Applications

The unique photophysical properties of aromatic heterocyclic compounds like isoquinoline make them attractive candidates for applications in materials science, particularly in the field of organic electronics. amerigoscientific.com Future research is expected to explore the potential of this compound as a building block for novel organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Q & A

What are the common synthetic routes for 8-Bromo-1-methylisoquinoline, and how can reaction conditions be optimized for yield and purity?

Basic

Synthesis typically involves bromination of 1-methylisoquinoline precursors using reagents like N-bromosuccinimide (NBS) under reflux or microwave-assisted conditions. Microwave methods (80–100°C, 30–60 minutes) enhance efficiency and reduce side products in analogous brominated isoquinolines . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve bromide solubility.

- Catalyst screening : Lewis acids (e.g., FeCl₃) may accelerate regioselective bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) resolves isomers .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >75% above 85°C |

| Reaction Time | 45–60 minutes | Maximizes conversion |

| Solvent | DMF | Enhances bromide solubility |

| Table 1: Optimization parameters for bromination reactions (analogous systems) |

What spectroscopic techniques are recommended for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation. Key features include:

- ¹H NMR : Distinct aromatic protons (δ 7.5–9.0 ppm) and methyl group signals (δ 2.5–3.0 ppm).

- ¹³C NMR : Quaternary carbons near bromine (δ 120–140 ppm) .

Infrared (IR) spectroscopy identifies C-Br stretches (~550–600 cm⁻¹), while Mass Spectrometry (MS) confirms molecular weight (theoretical MW: 238.08 g/mol) .

How does bromine substitution at position 8 influence electronic properties and reactivity?

Advanced

Bromine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies of 8-bromo vs. 6-bromo isoquinolines show altered regioselectivity in nucleophilic substitutions due to resonance effects . Computational studies (DFT) can map electron density shifts, guiding synthetic modifications .

What strategies resolve contradictory biological activity data for halogenated isoquinolines?

Advanced

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Methodological approaches include:

- Dose-response validation : Test multiple concentrations (nM–µM) across replicates.

- Target profiling : Use kinase panels or proteomics to identify off-target effects .

- Meta-analysis : Compare structural analogs (e.g., 8-Bromo-6-fluoroisoquinoline) to isolate substituent-specific effects .

What safety protocols are recommended for handling this compound?

Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Inert atmosphere (N₂), 2–8°C .

How can computational methods predict binding affinity with biological targets?

Advanced

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with proteins (e.g., kinase domains). Validate predictions with:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters .

What solvent systems purify this compound effectively?

Basic

- Normal-phase chromatography : Hexane/EtOAc (7:3) resolves brominated isomers .

- Recrystallization : Ethanol/water mixtures improve purity >95% .

What challenges exist in establishing structure-activity relationships (SAR)?

Advanced

- Stereoelectronic complexity : Bromine’s position affects π-stacking with biological targets.

- Metabolic instability : Methyl groups may alter cytochrome P450 interactions. Use deuterated analogs or prodrug strategies to enhance stability .

How does the methyl group at position 1 affect stability and solubility?

Basic

The methyl group increases hydrophobicity (logP ~2.5), reducing aqueous solubility. Stability studies in DMSO (10 mM, –20°C) show >90% integrity over 6 months. Co-solvents (e.g., PEG 400) enhance bioavailability .

What experimental approaches study metabolic pathways in vitro?

Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.